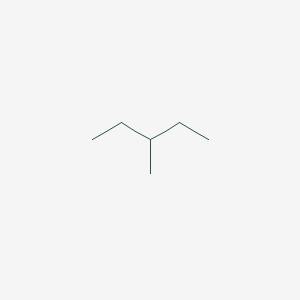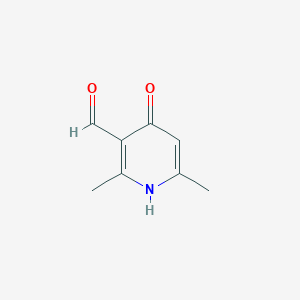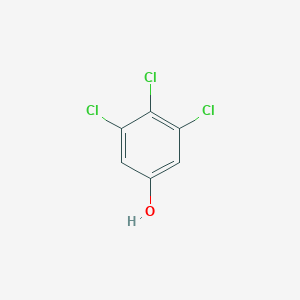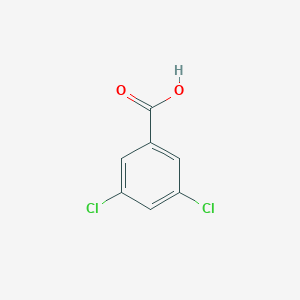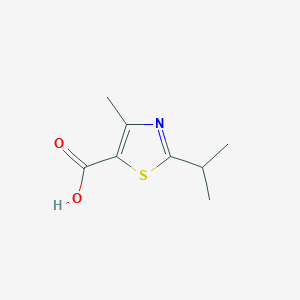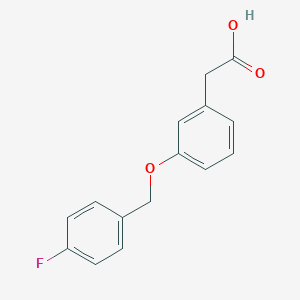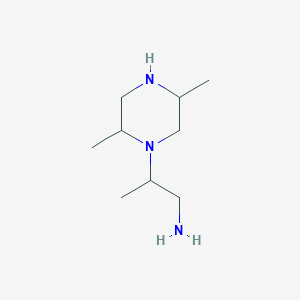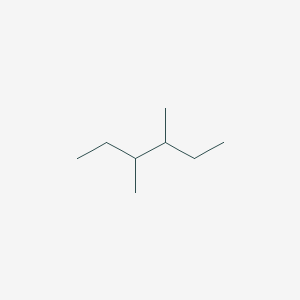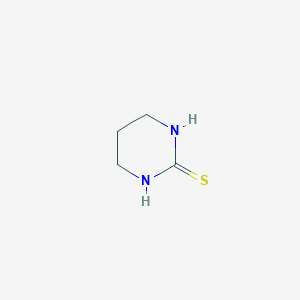![molecular formula C11H16O B165710 Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) CAS No. 125488-49-5](/img/structure/B165710.png)
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) is an organic compound with the molecular formula C11H16O It consists of a cyclohexane ring substituted with an acetyl group and a propynyl group
Méthodes De Préparation
The synthesis of Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include:
Alkylation: Cyclohexanone is treated with propargyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetyl group to an alcohol.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with reagents such as sodium amide, leading to the formation of different substituted cyclohexane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the propynyl group can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) can be compared with other similar compounds such as:
2-Acetylcyclohexanone: This compound lacks the propynyl group and has different reactivity and applications.
1-Acetyl-2-(2-propynyl)benzene:
Propriétés
Numéro CAS |
125488-49-5 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(2-prop-2-ynylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3 |
Clé InChI |
MZGRTKZZXUCWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1CC#C |
SMILES canonique |
CC(=O)C1CCCCC1CC#C |
Synonymes |
Ethanone, 1-[2-(2-propynyl)cyclohexyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


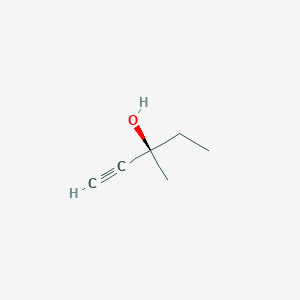
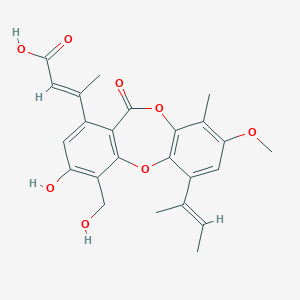
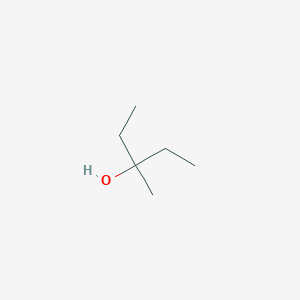
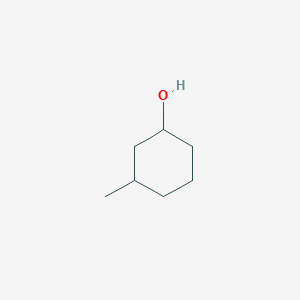
![5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B165636.png)
